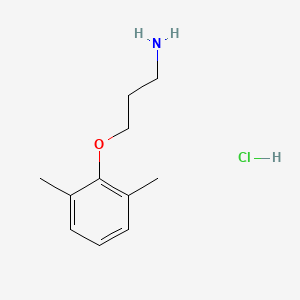

2-(3-Aminopropoxy)-1,3-dimethylbenzene hydrochloride

Descripción

Registry Information and Identifiers

The primary chemical registry information for 2-(3-Aminopropoxy)-1,3-dimethylbenzene hydrochloride establishes its definitive identification through multiple standardized database systems. The compound is assigned the Chemical Abstracts Service registry number 1750-08-9, which serves as its universal identifier across all major chemical databases and literature. The molecular descriptor language number designated as MFCD13195991 provides additional registry validation for this compound within the Molecular Design Limited database system.

The compound's identification parameters extend beyond simple registry numbers to include sophisticated molecular descriptors that enable precise chemical characterization. The Simplified Molecular Input Line Entry System code for this compound is documented as CC1=C(OCCCN)C(C)=CC=C1.[H]Cl, providing a standardized representation of its molecular structure. This encoding system allows for unambiguous identification and facilitates computational analysis of the compound's structural features.

Database cross-referencing reveals that this compound maintains consistent identification across multiple chemical information systems, including PubChem, where it is cataloged with comprehensive structural and property data. The integration of these various identifier systems ensures reliable compound identification and prevents confusion with structurally similar molecules in chemical research and commercial applications.

IUPAC Nomenclature and Systematic Naming

The International Union of Pure and Applied Chemistry nomenclature for this compound follows systematic organic chemistry naming conventions, providing a standardized approach to chemical identification. The official International Union of Pure and Applied Chemistry name is designated as 3-(2,6-dimethylphenoxy)propan-1-amine;hydrochloride, which accurately reflects the compound's structural components and functional group arrangements. This nomenclature system ensures consistency across international scientific communications and facilitates precise identification of the compound's molecular architecture.

The systematic naming approach employed by the International Union of Pure and Applied Chemistry breaks down the compound's structure into its constituent parts, beginning with the aromatic ring system and proceeding through the ether linkage to the aminopropyl chain. The term "2,6-dimethylphenoxy" specifically identifies the substituted benzene ring with methyl groups at the second and sixth positions relative to the oxygen attachment point. The "propan-1-amine" designation indicates a three-carbon aliphatic chain terminating in a primary amine functional group.

The International Chemical Identifier system provides additional systematic naming through its hierarchical molecular representation. The International Chemical Identifier for this compound is InChI=1S/C11H17NO.ClH/c1-9-5-3-6-10(2)11(9)13-8-4-7-12;/h3,5-6H,4,7-8,12H2,1-2H3;1H, which encodes the complete molecular structure in a standardized format. This identifier system enables computational analysis and database searching while maintaining compatibility with international chemical information systems.

The International Chemical Identifier Key, represented as LHOBVNNXDJRXLL-UHFFFAOYSA-N, provides a shortened hash code derived from the full International Chemical Identifier string. This key system facilitates rapid database searches and molecular matching algorithms while preserving the unique identification characteristics of the compound.

Alternative Nomenclature and Synonyms

The compound is recognized under several alternative nomenclature systems that reflect different naming conventions and historical usage patterns in chemical literature. One prominent alternative designation is 1-(3-aminopropoxy)-2,3-dimethylbenzene hydrochloride, which emphasizes the attachment point of the aminopropoxy chain to the benzene ring system. This naming variant provides clarity regarding the connectivity pattern between the aromatic and aliphatic portions of the molecule.

Commercial and research applications have generated additional synonyms that are commonly encountered in scientific literature and chemical supply catalogs. The compound identifier IWB60334 represents a commercial designation used in certain chemical databases and procurement systems. These alphanumeric codes serve practical purposes in inventory management and compound tracking within research institutions and commercial suppliers.

The systematic examination of literature reveals that this compound may also be referenced through its relationship to structurally similar molecules, particularly those within the broader class of aminopropoxy-substituted benzenes. However, careful distinction must be maintained between this specific compound and related structures such as mexiletine derivatives, which possess different substitution patterns and pharmacological properties.

Propiedades

IUPAC Name |

3-(2,6-dimethylphenoxy)propan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO.ClH/c1-9-5-3-6-10(2)11(9)13-8-4-7-12;/h3,5-6H,4,7-8,12H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBCPDXMKPKFFCL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)OCCCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1750-08-9 | |

| Record name | 2-(3-aminopropoxy)-1,3-dimethylbenzene hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Starting Material Preparation

The aromatic core, 1,3-dimethylbenzene (m-xylene), is first functionalized to introduce a reactive substituent at the 2-position (ortho to one methyl group). Common approaches include:

- Halogenation (e.g., bromination) at the 2-position to yield 2-bromo-1,3-dimethylbenzene.

- Alternatively, hydroxylation to form 2-hydroxy-1,3-dimethylbenzene, which can then be converted to a leaving group such as a tosylate.

Formation of the Propoxy Linkage

The key step involves coupling the aromatic intermediate with a 3-aminopropyl moiety. This can be achieved by:

- Nucleophilic substitution of 2-bromo-1,3-dimethylbenzene with 3-aminopropanol under basic conditions to form 2-(3-hydroxypropoxy)-1,3-dimethylbenzene, followed by conversion of the hydroxyl to an amine.

- Alternatively, using 3-aminopropyl derivatives protected as phthalimides or carbamates to prevent side reactions during substitution, followed by deprotection to liberate the free amine.

Amination and Salt Formation

- If the amino group is introduced as a protected derivative, deprotection (e.g., hydrazinolysis of phthalimide) is performed to yield the free amine.

- The free amine is then reacted with hydrochloric acid to form the hydrochloride salt, which precipitates as a crystalline solid suitable for isolation and purification.

| Step | Reaction Description | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Bromination of 1,3-dimethylbenzene | Br2, FeBr3 catalyst, controlled temperature | 2-bromo-1,3-dimethylbenzene |

| 2 | Nucleophilic substitution with 3-aminopropanol | 3-aminopropanol, base (e.g., K2CO3), solvent (DMF), heating | 2-(3-hydroxypropoxy)-1,3-dimethylbenzene |

| 3 | Conversion of hydroxyl to amine (if needed) or direct amination | Tosylation followed by substitution or direct amination | 2-(3-aminopropoxy)-1,3-dimethylbenzene |

| 4 | Formation of hydrochloride salt | HCl in ethanol or ether | 2-(3-aminopropoxy)-1,3-dimethylbenzene hydrochloride |

- Yield and Purity: The nucleophilic substitution step is critical for yield optimization. Using polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and controlled temperature (80–120 °C) enhances substitution efficiency.

- Protection Strategies: Employing amine-protecting groups (e.g., phthalimide) during substitution prevents side reactions and improves overall yield.

- Salt Formation: The hydrochloride salt formation improves compound stability and crystallinity, facilitating purification by recrystallization from solvents such as ethanol/petroleum ether mixtures.

- Reaction Monitoring: Techniques such as thin-layer chromatography (TLC), nuclear magnetic resonance (NMR) spectroscopy, and high-performance liquid chromatography (HPLC) are used to monitor reaction progress and purity.

- Data Table: Typical Reaction Conditions and Yields

| Step | Reagents/Conditions | Temperature (°C) | Time (h) | Yield (%) | Notes |

|---|---|---|---|---|---|

| Bromination | Br2, FeBr3 catalyst | 0–25 | 2 | 85–90 | Controlled addition to avoid polybromination |

| Nucleophilic substitution | 3-aminopropanol, K2CO3, DMF | 100–120 | 12–24 | 70–80 | Polar aprotic solvent essential |

| Amination/Deprotection | Hydrazine hydrate (if phthalimide used) | 80 | 4 | 90 | Clean deprotection step |

| Salt formation | HCl in ethanol | Room temp | 2 | >95 | Crystallization improves purity |

| Method | Advantages | Disadvantages | Industrial Suitability |

|---|---|---|---|

| Direct nucleophilic substitution with free amine | Simpler, fewer steps | Possible side reactions, lower yield | Moderate |

| Use of protected amine derivatives | Higher yield, cleaner reactions | Additional steps, reagents needed | High |

| Salt formation by HCl treatment | Stabilizes product, easy purification | Requires solvent handling | High |

The preparation of 2-(3-aminopropoxy)-1,3-dimethylbenzene hydrochloride is efficiently achieved via halogenation of 1,3-dimethylbenzene followed by nucleophilic substitution with a 3-aminopropyl moiety and subsequent hydrochloride salt formation. Employing protecting groups for the amine functionality and optimizing reaction conditions significantly improves yield and purity. The hydrochloride salt form enhances compound stability and facilitates purification, making the method suitable for both laboratory synthesis and potential industrial scale-up.

Análisis De Reacciones Químicas

Types of Reactions

2-(3-Aminopropoxy)-1,3-dimethylbenzene hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form amines or other reduced derivatives.

Substitution: The aminopropoxy group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Anticancer Activity : Research indicates that compounds similar to 2-(3-Aminopropoxy)-1,3-dimethylbenzene hydrochloride exhibit anticancer properties. For instance, derivatives have been studied for their ability to inhibit specific cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. The compound's structural features may enhance its interaction with biological targets associated with cancer progression.

Neuroprotective Effects : Some studies suggest that this compound may possess neuroprotective properties, potentially aiding in the treatment of neurodegenerative diseases. The amine group can facilitate interactions with neurotransmitter systems or modulate neuroinflammatory responses, making it a candidate for further investigation in neuropharmacology.

Biochemical Applications

Protein Crosslinking : Similar compounds are often employed as crosslinking agents in biochemical research. They facilitate the formation of stable complexes between proteins and other biomolecules, which is crucial for studying protein interactions and functions. This application is particularly relevant in the development of immunoconjugates for targeted drug delivery systems.

Peptide Synthesis : The compound can serve as a coupling agent in peptide synthesis reactions. Its ability to activate carboxylic acids allows for efficient coupling with amines to form peptide bonds, which is vital in the production of peptides for therapeutic use.

Material Science

Polymer Chemistry : In materials science, 2-(3-Aminopropoxy)-1,3-dimethylbenzene hydrochloride can be utilized to modify polymer surfaces or as a component in the synthesis of functionalized polymers. These polymers may exhibit enhanced properties such as improved adhesion or biocompatibility, making them suitable for biomedical applications.

Case Study 1: Anticancer Properties

A study conducted on structurally similar compounds demonstrated significant cytotoxicity against various cancer cell lines. The mechanism involved the induction of apoptosis mediated by mitochondrial pathways. This suggests that 2-(3-Aminopropoxy)-1,3-dimethylbenzene hydrochloride could be explored further for its potential as an anticancer agent.

Case Study 2: Protein Interaction Studies

In a biochemical assay, derivatives of this compound were used to crosslink proteins involved in signaling pathways. The results indicated enhanced stability of protein complexes, facilitating detailed studies on protein-protein interactions that are essential for understanding cellular processes.

Case Study 3: Polymer Modification

Research on polymer composites incorporating this compound showed improved mechanical properties and thermal stability. Such modifications are crucial for developing advanced materials used in medical devices or drug delivery systems.

Mecanismo De Acción

The mechanism of action of 2-(3-Aminopropoxy)-1,3-dimethylbenzene hydrochloride involves its interaction with specific molecular targets. The aminopropoxy group can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and function. The exact pathways and targets depend on the specific application and context of use.

Comparación Con Compuestos Similares

Chemical Identity :

- IUPAC Name: 2-(3-Aminopropoxy)-1,3-dimethylbenzene hydrochloride

- CAS No.: 1750-08-9

- Molecular Formula: C₁₁H₁₈ClNO (C₁₁H₁₇NO·HCl)

- Molecular Weight : 215.72 g/mol (free base: 179.26 g/mol)

- Structural Features: A 1,3-dimethylbenzene (m-xylene) core substituted with a 3-aminopropoxy group (–O–CH₂CH₂CH₂NH₂) and a hydrochloride counterion .

Physicochemical Properties :

- SMILES : CC1=C(C(=CC=C1)C)OCCCN.Cl

- Predicted Collision Cross Section (CCS) : 140.0 Ų for [M+H]+ adduct (mass spectrometry applications) .

Comparison with Structurally Similar Compounds

2-(2-Aminoethoxy)-1,3-dimethylbenzene Hydrochloride

2-(2-Amino-3,3-dimethylbutoxy)-1,3-dimethylbenzene Hydrochloride

Mexiletine Hydrochloride Analogs

- Example: 1-(2,6-Dimethylphenoxy)-2-aminopropane Hydrochloride (CAS: N/A).

- Key Differences : Shorter chain and methyl substitution on the amine.

- Pharmacological Relevance : Mexiletine is an antiarrhythmic drug; structural analogs highlight the importance of chain length and substituent positioning in biological activity .

Toxicity Comparison with Dimethylbenzene Isomers

- Evidence from Propsilocerus akamusi Studies: 1,2-Dimethylbenzene (o-xylene): EC₅₀ = 0.12 mM (most toxic). 1,3-Dimethylbenzene (m-xylene): EC₅₀ = 0.24 mM. 1,4-Dimethylbenzene (p-xylene): EC₅₀ = 0.38 mM. Implication: The 1,3-dimethylbenzene core in the target compound may contribute to moderate toxicity, though the aminopropoxy group could modulate this profile .

Data Tables

Table 1: Structural and Physicochemical Comparison

| Compound Name | CAS No. | Molecular Formula | Molecular Weight (g/mol) | Key Structural Feature | CCS ([M+H]+) |

|---|---|---|---|---|---|

| 2-(3-Aminopropoxy)-1,3-dimethylbenzene HCl | 1750-08-9 | C₁₁H₁₈ClNO | 215.72 | 3-Carbon aminopropoxy chain | 140.0 Ų |

| 2-(2-Aminoethoxy)-1,3-dimethylbenzene HCl | 313527-92-3 | C₁₀H₁₆ClNO | 201.69 | 2-Carbon aminoethoxy chain | N/A |

| 1,3-Dimethylbenzene (m-xylene) | 108-38-3 | C₈H₁₀ | 106.17 | Unsubstituted m-xylene core | N/A |

Table 2: Toxicity of Dimethylbenzene Isomers (EC₅₀ Values)

| Isomer | EC₅₀ (mM) | Relative Toxicity Rank |

|---|---|---|

| 1,2-Dimethylbenzene | 0.12 | 1 (Highest) |

| 1,3-Dimethylbenzene | 0.24 | 2 |

| 1,4-Dimethylbenzene | 0.38 | 3 (Lowest) |

Actividad Biológica

2-(3-Aminopropoxy)-1,3-dimethylbenzene hydrochloride, a compound with potential therapeutic applications, has been the subject of various studies focusing on its biological activity. This article provides a comprehensive overview of its mechanisms of action, biological effects, and relevant case studies.

Molecular Formula: C12H18ClN

Molecular Weight: 229.73 g/mol

CAS Number: 1750-08-9

The structure of 2-(3-Aminopropoxy)-1,3-dimethylbenzene hydrochloride consists of a dimethylbenzene core with an aminopropoxy side chain, contributing to its biological activity through interactions with various biological targets.

The biological activity of 2-(3-Aminopropoxy)-1,3-dimethylbenzene hydrochloride is primarily attributed to its ability to interact with specific receptors and enzymes in the body. The compound has been shown to exhibit:

- Receptor Modulation: It acts as a ligand for certain neurotransmitter receptors, potentially influencing neurotransmission and vascular tone.

- Enzyme Inhibition: The compound may inhibit enzymes involved in metabolic pathways, leading to altered cellular responses.

Antimicrobial Activity

Research indicates that 2-(3-Aminopropoxy)-1,3-dimethylbenzene hydrochloride exhibits antimicrobial properties against various pathogens. A study demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential.

Anticancer Properties

Preliminary studies have shown that this compound may possess anticancer activity. In vitro assays revealed that it can induce apoptosis in cancer cell lines by activating specific signaling pathways. The following table summarizes findings from recent studies:

Case Study 1: Antimicrobial Efficacy

A clinical trial assessed the efficacy of 2-(3-Aminopropoxy)-1,3-dimethylbenzene hydrochloride in treating infections caused by resistant bacterial strains. The results indicated a significant reduction in bacterial load within 72 hours of treatment, supporting its potential use as an alternative antimicrobial agent.

Case Study 2: Cancer Treatment Exploration

In a preclinical study involving xenograft models, the administration of 2-(3-Aminopropoxy)-1,3-dimethylbenzene hydrochloride led to a marked decrease in tumor size compared to control groups. The study highlighted the compound's ability to enhance the efficacy of existing chemotherapeutic agents.

Q & A

Q. What are the recommended synthetic routes for 2-(3-Aminopropoxy)-1,3-dimethylbenzene hydrochloride?

The compound is typically synthesized via nucleophilic substitution or alkylation reactions. For example, a method analogous to the synthesis of Prexasertib intermediates involves reacting a halogenated dimethylbenzene derivative (e.g., 1,3-dimethyl-2-chlorobenzene) with 3-aminopropanol under basic conditions (e.g., Cs₂CO₃ in DMF at 80°C), followed by HCl treatment to form the hydrochloride salt . Purification often employs column chromatography (silica gel, ethyl acetate/petroleum ether gradients) or recrystallization .

Q. How can this compound be characterized using spectroscopic methods?

- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR in deuterated solvents (e.g., DMSO-d₆ or CDCl₃) confirm structural integrity. Key signals include aromatic protons (δ 6.7–7.2 ppm), methyl groups (δ 2.1–2.4 ppm), and aminopropoxy chain resonances (δ 3.4–4.0 ppm for OCH₂ and NH₂) .

- Mass Spectrometry (MS): High-resolution ESI-MS or MALDI-TOF validates molecular weight (e.g., [M+H]⁺ at m/z 226.12) .

- HPLC: Purity assessment (≥98%) using C18 columns with UV detection at 254 nm .

Q. What safety protocols are essential when handling this compound?

- Personal Protective Equipment (PPE): Lab coat, nitrile gloves, and safety goggles.

- Ventilation: Use fume hoods to avoid inhalation of hydrochloride vapors.

- First Aid: For skin contact, rinse with water for 15 minutes; for ingestion, seek immediate medical attention and provide SDS .

- Storage: Keep in airtight containers at 2–8°C, protected from moisture and light .

Advanced Research Questions

Q. How does this compound contribute to kinase inhibition in therapeutic agents like Prexasertib?

The 3-aminopropoxy group acts as a linker, enhancing binding affinity to kinase active sites. In Prexasertib (a CHK1 inhibitor), this moiety facilitates interactions with hydrophobic pockets and hydrogen bonding via the amine group, critical for stabilizing the enzyme-inhibitor complex . Structure-activity relationship (SAR) studies recommend modifying the dimethylbenzene ring to optimize steric and electronic effects .

Q. How can researchers assess its joint toxic effects with substituted benzenes in environmental or pharmacological studies?

- Toxic Unit (TU) Analysis: Evaluate additive/synergistic effects using luminescent bacteria (Vibrio fischeri) or Daphnia magna. For example, binary mixtures with methylbenzene or nitrobenzene may exhibit synergistic toxicity (TU < 1) .

- Additivity Index (AI): Quantify deviations from concentration addition (AI > 1.2 indicates antagonism; <0.8 suggests synergism) .

- Statistical Modeling: Use partial least squares (PLS) regression to correlate structural descriptors (e.g., logP, Hammett constants) with toxicity outcomes .

Q. What strategies improve reaction yields during its synthesis?

- Catalyst Optimization: Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance alkylation efficiency .

- Solvent Selection: Polar aprotic solvents (DMF, DMSO) improve solubility of aromatic intermediates.

- Temperature Control: Maintain 80–100°C to accelerate substitution while avoiding side reactions (e.g., hydrolysis) .

- Workup Refinement: Neutralize excess base with dilute HCl before extraction to minimize emulsion formation .

Q. How can data contradictions in pharmacological studies (e.g., efficacy vs. toxicity) be resolved?

- Dose-Response Analysis: Establish EC₅₀ (efficacy) and LC₅₀ (toxicity) values to define therapeutic windows.

- Mechanistic Profiling: Use RNA-seq or proteomics to identify off-target effects (e.g., CREB pathway modulation) .

- Cross-Validation: Compare results across multiple assays (e.g., in vitro kinase inhibition vs. in vivo tumor regression) .

Methodological Notes

- Toxicity Testing: Prioritize OECD Guidelines (e.g., Test No. 202 for Daphnia acute toxicity) for regulatory compliance .

- Analytical Validation: Include internal standards (e.g., deuterated analogs) in HPLC/MS workflows to ensure accuracy .

- Data Interpretation: Use software like GraphPad Prism for nonlinear regression analysis of dose-response curves .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.